Methyl 3-(phenylcarbamoyl)benzoate
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Overview
Description
Methyl 3-(phenylcarbamoyl)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is known for its white powder form and has a molecular formula of C15H13NO3.
Mechanism of Action
Target of Action
Methyl 3-(phenylcarbamoyl)benzoate is a complex organic compoundIt’s known that esters, a class of compounds to which this compound belongs, often interact with enzymes and proteins in the body .
Mode of Action
Esters are known to undergo hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases . In the case of this compound, the compound could potentially interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, they play a crucial role in the formation of fats and oils, which are essentially glycerides (fatty acid esters of glycerol) .
Pharmacokinetics
The pharmacokinetics of esters are generally influenced by their hydrolysis, which can occur in various parts of the body, including the gastrointestinal tract and liver . This process can affect the bioavailability of the compound.
Result of Action
The hydrolysis of esters, including this compound, results in the formation of carboxylic acids and alcohols . These products can further interact with various biological molecules and pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, which can affect the rate of ester hydrolysis , and the presence of specific enzymes that can catalyze this reaction. Additionally, factors such as temperature and the presence of other compounds can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(phenylcarbamoyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-efficiency and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl 3-(phenylcarbamoyl)benzoate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 3-(phenylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIKRILSZXZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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